REACTION_CXSMILES
|
[N:1]1([S:6]([CH2:9][CH2:10][CH2:11][N:12]2C(=O)C3C(=CC=CC=3)C2=O)(=[O:8])=[O:7])[CH2:5][CH2:4][CH2:3][CH2:2]1.[BH4-].[Na+].C(O)(=O)C>C(O)(C)C.O.CO>[N:1]1([S:6]([CH2:9][CH2:10][CH2:11][NH2:12])(=[O:7])=[O:8])[CH2:2][CH2:3][CH2:4][CH2:5]1 |f:1.2|
|
Name
|
Intermediate 27
|
Quantity
|
0.139 g
|
Type
|
reactant
|
Smiles
|
N1(CCCC1)S(=O)(=O)CCCN1C(C2=CC=CC=C2C1=O)=O
|
Name
|
|
Quantity
|
0.081 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
7.6 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
1.3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.45 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
sulphonic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature under nitrogen for 19 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated at 80° C. for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a white solid, which
|
Type
|
WASH
|
Details
|
Elution with methanol
|
Type
|
CUSTOM
|
Details
|
followed by 10% 0.880 ammonia in methanol, and evaporation of the ammonia/methanol fraction
|
Reaction Time |
19 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCC1)S(=O)(=O)CCCN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.027 g | |
YIELD: CALCULATEDPERCENTYIELD | 32.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |